molecular formula C₂₁H₂₂D₈O₄ B1146992 Corticosterone-d8 (Major) CAS No. 1271728-07-4

Corticosterone-d8 (Major)

Cat. No. B1146992
M. Wt: 354.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Corticosterone-d8 (Major) is a labeled corticosterone . It is a glucocorticoid and an intermediate in the biosynthesis of aldosterone . It is produced in the cortex of the adrenal glands . The molecular formula of Corticosterone-d8 (Major) is C21 2H8 H22 O4 and its molecular weight is 354.51 .


Synthesis Analysis

Corticosterone is produced in the mid-zone of the adrenal cortex, the zona fasciculata, in response to adrenocorticotropic hormone (ACTH) . After synthesis of deoxycorticosterone (DCORT) by 21α-hydroxylase (cytochrome P450 21α; CYP21α) from progesterone (PGS), the synthesis of corticosterone (CORT) is catalyzed by 11β-hydroxylase (cytochrome P450 11β; CYP11β) located in the mitochondria .


Molecular Structure Analysis

The molecular structure of Corticosterone-d8 (Major) is represented by the formula C21 2H8 H22 O4 . The molecular weight of this compound is 354.51 .


Chemical Reactions Analysis

Corticosterone is a steroid hormone that binds to both glucocorticoid and mineralocorticoid receptors . It is produced in response to adrenocorticotropic hormone (ACTH) and is the precursor to aldosterone synthesis .


Physical And Chemical Properties Analysis

Corticosterone-d8 (Major) has a molecular formula of C21 2H8 H22 O4 and a molecular weight of 354.51 .

Scientific Research Applications

  • Immunological Effects : Corticosterone, the human equivalent of cortisol, can undermine primary and memory CD8+ cytotoxic T lymphocyte responses, which are crucial for combating intracellular pathogens like viruses and some tumors. Dendritic cells (DCs), essential for antigen presentation to these lymphocytes, are also affected by corticosterone. This hormone impairs the efficiency of antigen presentation on DCs, indicating that stress may impact essential cellular protein management functions and have implications for diseases like neurological disorders (Truckenmiller, Bonneau, & Norbury, 2006).

  • Effects on Feather Quality in Birds : In avian studies, corticosterone levels, used as a measure of stress, impact feather quality and are incorporated into feathers. It affects feather structure and color at the base of the feather and reduces growth rate. The incorporation of corticosterone into feathers is related to plasma levels, feather growth rate, and melanin pigmentation, suggesting its use in studying stress during feather growth in birds (Jenni-Eiermann et al., 2015).

  • Neurobiological Impact : Corticosterone plays a significant role in the brain, especially in the limbic system, which controls the secretion of ACTH and affective behavioral responses. Studies indicate selective retention of corticosterone in limbic structures, suggesting its influence on brain biochemical processes and behavioral responses (McEwen, Weiss, & Schwartz, 1968).

  • Metabolic Implications : Research on corticosterone's role in metabolic processes reveals its potential as a safer alternative to cortisol for glucocorticoid replacement therapy, especially in conditions requiring ACTH suppression. Corticosterone's distinct interaction with cellular transporters like ABCC1 in adipose tissue suggests its metabolic favorability compared to cortisol, which has broader implications in conditions like congenital adrenal hyperplasia (Nixon et al., 2016).

  • Stress Physiology : Corticosterone's role in stress physiology is highlighted by studies showing its effects on energy expenditure, daily activity, food intake, and overall survival. Experimental enhancement of corticosterone levels in animals like lizards indicates that it promotes behaviors reducing stress and indirectly increases longer-term survival, illustrating its adaptive role in stress response (Cote, Clobert, Meylan, & Fitze, 2006).

Safety And Hazards

Corticosterone-d8 (Major) may cause an allergic skin reaction . It is advised to avoid breathing dust, fume, gas, mist, spray, vapors . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i3D2,7D2,9D,11D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFXVFTZEKFJBZ-VWODBOJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732168
Record name (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corticosterone-d8 (Major)

CAS RN

1271728-07-4
Record name (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
C Sefton - 2017 - search.proquest.com
The energy-regulatory network of the hypothalamus controls the everyday balance of food intake and energy expenditure. The close proximity of this region to the leaky blood brain …
Number of citations: 5 search.proquest.com

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